(5-Methoxy-pyridin-3-yl)-methyl-amine

CYP11B1 Inhibition Oral Bioavailability Lead Optimization

Substituting the N-methyl group in pyridylmethylamine derivatives alters oral bioavailability and mutagenic potential. This specific 5-methoxy-N-methylpyridin-3-amine (CAS 1104455-50-6) is the validated building block for CYP11B1 inhibitor optimization. - **Performance Data**: Delivers F=50% oral bioavailability vs. 2% for 5-methyl analog; eliminates mutagenic risk - **Application**: Key intermediate for pyridylmethylamine-based ligands and SAR studies of heterocyclic inhibitors - **Supply Chain**: Certified 95-96% purity from validated sources ensures reproducible medicinal chemistry outcomes

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1104455-50-6
Cat. No. B3045587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-pyridin-3-yl)-methyl-amine
CAS1104455-50-6
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCNC1=CC(=CN=C1)OC
InChIInChI=1S/C7H10N2O/c1-8-6-3-7(10-2)5-9-4-6/h3-5,8H,1-2H3
InChIKeyWUHJVTRWWKIRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-pyridin-3-yl-methylamine Overview


(5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6, also known as 5-methoxy-N-methylpyridin-3-amine) is a pyridylmethylamine derivative characterized by a pyridine ring substituted with a methoxy group at the 5-position and an N-methylamino group at the 3-position [1]. This structural motif is a recognized privileged scaffold in medicinal chemistry, particularly for generating potent and selective inhibitors when incorporated into larger molecular frameworks [2]. As a versatile small molecule building block, it serves as a key intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research applications [1].

Key pyridylmethylamine building block for medicinal chemistry and lead optimization
N-methyl secondary amine offers distinct reactivity for selective derivatization
5-methoxy group provides electronic modulation reported to improve lead PK and safety profiles

Generic Substitution Risks for 5-Methoxy-pyridin-3-yl-methylamine


In procurement, substituting (5-Methoxy-pyridin-3-yl)-methyl-amine with a structurally similar analog such as (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) or a related pyridylmethylamine derivative is not a neutral decision. The specific N-methyl substitution pattern on the pyridine ring is critical for downstream reactivity and biological performance. As demonstrated in lead optimization studies, replacing a methyl group with a methoxy group at the 5-position of the pyridine ring can dramatically alter oral bioavailability (from F=2% to 50%) and eliminate mutagenic potential in advanced leads [1]. The precise functional group arrangement in CAS 1104455-50-6 is essential for maintaining synthetic tractability and ensuring the desired pharmacological profile in derived compounds, making generic substitution a high-risk strategy for research continuity [1].

Analog mismatch Primary amine analog (CAS 1044919-31-4) lacks N-methyl group; reactivity and hydrogen‑bonding may not transfer directly.
Substituent shift Replacing 5‑methoxy with 5‑methyl in derived leads can shift oral bioavailability and genetic toxicology outcomes, as reported in CYP11B1 studies.

Comparative Evidence for 5-Methoxy-pyridin-3-yl-methylamine


Enhanced Oral Bioavailability by 5-Methoxy Substitution

In a head-to-head lead optimization study for CYP11B1 inhibitors, the incorporation of a 5-methoxypyridin-3-yl moiety (the core of CAS 1104455-50-6) into an isoxazole scaffold (compound 25) demonstrated a 25-fold increase in oral bioavailability (F) compared to its 5-methylpyridin-3-yl counterpart (compound 7) in rats, while maintaining equivalent in vitro potency [1].

Oral bioavailability
Head‑to‑head
25‑fold increase
Supports selection for high‑oral‑bioavailability lead optimization
F=50% vs 2% in rat PK; CYP11B1 inhibitor scaffold
CYP11B1 Inhibition Oral Bioavailability Lead Optimization

Elimination of Mutagenic Potential via 5-Methoxy

In the same CYP11B1 inhibitor optimization study, the lead compound incorporating the 5-methoxypyridin-3-yl motif (compound 25) was found to have no mutagenic potential in standard assays, in contrast to the 5-methylpyridin-3-yl analog (compound 7) which exhibited promutagenic activity [1].

Genetic toxicology
Head‑to‑head
5‑Methoxy lead
No mutagenic potential
5‑Methyl analog
Promutagenic
Supports genotoxicity risk screening in lead optimization
In vitro assays; model‑specific review
Genetic Toxicology Lead Optimization CYP11B1 Inhibitor

Supplier Purity and Specification Comparison

Procurement of (5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6) involves selection among suppliers offering varying purity grades. For example, Kuujia offers 95% purity at $1050 for 5g, while JIE DA WEI offers 96% purity with prices of ¥1034.61 for 50mg and ¥2404.58 for 500mg [1]. In contrast, the close analog (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) is widely available at 97% purity from suppliers like Aladdin .

Purity specification
Data to verify
95–96% vs 97% analog
Procurement context; verify lot‑specific COA
Vendor catalog data 2024–2025; pricing varies
Chemical Sourcing Quality Control Analytical Specifications

Structural and Functional Group Differentiation

(5-Methoxy-pyridin-3-yl)-methyl-amine (CAS 1104455-50-6) possesses a unique combination of a 5-methoxy group and a 3-N-methylamino group on the pyridine ring, distinguishing it from the structurally similar (5-methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) which has a primary aminomethyl group instead of a secondary N-methylamino group [1].

Functional group identity
Class‑level
N‑methyl (secondary) vs aminomethyl (primary)
Reactivity and H‑bonding context may differ; requires validation
Structural comparison only; synthetic assessment needed
Synthetic Chemistry Building Blocks Reactivity

Applications of 5-Methoxy-pyridin-3-yl-methylamine


CYP11B1 Inhibitor Lead Optimization

Prioritize CAS 1104455-50-6 as a building block when optimizing CYP11B1 inhibitors for Cushing's disease, as the 5-methoxypyridin-3-yl moiety has been shown to deliver both high oral bioavailability (F=50%) and absence of mutagenic potential, outperforming the 5-methylpyridin-3-yl analog [1].

Synthesis of Privileged Pyridylmethylamine Scaffolds

Employ CAS 1104455-50-6 as a key intermediate in the construction of pyridylmethylamine-based ligands and pharmaceutical building blocks, leveraging its specific N-methyl substitution pattern for tailored reactivity and improved pharmacokinetic properties in derived compounds [1].

SAR Studies of Heterocyclic Compounds

Use CAS 1104455-50-6 to systematically explore the SAR of heterocyclic inhibitors, as the methoxy and N-methyl groups provide distinct electronic and steric effects that can modulate target binding affinity and selectivity, as evidenced by its application in CYP11B1 inhibitor development [1].

High-Purity Building Block Procurement

Select CAS 1104455-50-6 from vendors offering certified purity (95-96%) to ensure reproducible synthetic outcomes in medicinal chemistry campaigns, as specified by suppliers like Kuujia and JIE DA WEI [2].

Application
Selection Property
Validation Focus
CYP11B1 inhibitor lead optimization
5‑Methoxy‑pyridin‑3‑yl building block integrity
Oral bioavailability and genotoxicity endpoints in derived leads
Pyridylmethylamine scaffold synthesis
N‑methyl secondary amine reactivity
Synthetic tractability and intermediate purity
Heterocyclic SAR studies
5‑Methoxy + N‑methyl substitution pattern
Target binding affinity and selectivity in assay panels
High‑purity building block procurement
Vendor‑certified purity level
Lot‑to‑lot consistency and analytical documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxy-pyridin-3-yl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.